![molecular formula C21H16N2O2 B13766598 2-[4-(acridin-9-ylamino)phenyl]acetic acid CAS No. 64895-01-8](/img/structure/B13766598.png)
2-[4-(acridin-9-ylamino)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(acridin-9-ylamino)phenyl]acetic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acridin-9-ylamino)phenyl]acetic acid typically involves the reaction of acridine derivatives with appropriate phenylacetic acid derivatives. One common method involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-[4-(acridin-9-ylamino)phenyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized acridine derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
科学研究应用
2-[4-(acridin-9-ylamino)phenyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Industry: Utilized in the development of fluorescent dyes and materials due to its photophysical properties.
作用机制
The mechanism of action of 2-[4-(acridin-9-ylamino)phenyl]acetic acid primarily involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting various biological processes. This intercalation can inhibit the activity of enzymes such as topoisomerase II, leading to the induction of apoptosis and autophagy in cancer cells .
相似化合物的比较
Similar Compounds
Amsacrine: Another acridine derivative known for its anticancer properties.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
Acriflavine: Similar to proflavine, used for its antibacterial properties.
Uniqueness
2-[4-(acridin-9-ylamino)phenyl]acetic acid is unique due to its specific chemical structure, which allows for versatile modifications and applications. Its ability to intercalate into DNA and inhibit topoisomerase II makes it particularly valuable in cancer research and therapy .
属性
CAS 编号 |
64895-01-8 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-[4-(acridin-9-ylamino)phenyl]acetic acid |
InChI |
InChI=1S/C21H16N2O2/c24-20(25)13-14-9-11-15(12-10-14)22-21-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)21/h1-12H,13H2,(H,22,23)(H,24,25) |
InChI 键 |
RZSCSDASRPFQEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
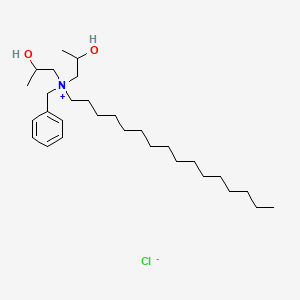
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
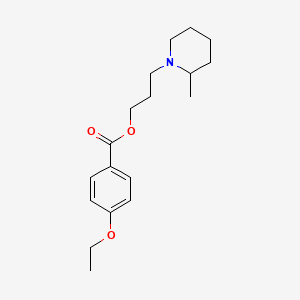

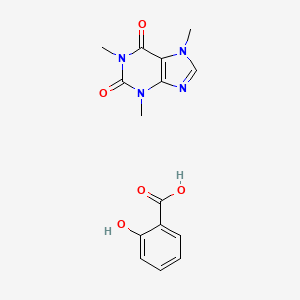

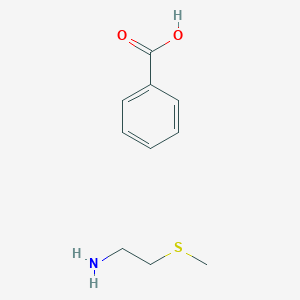
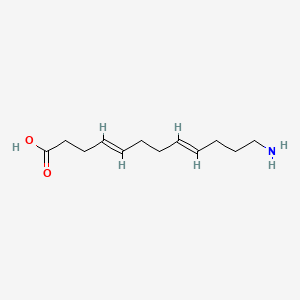
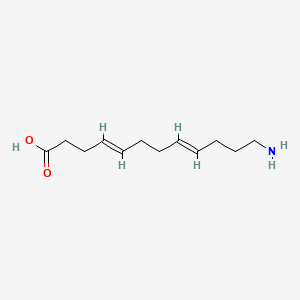

![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)

